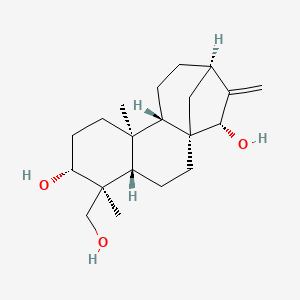

ent-16-Kaurene-3beta,15beta,18-triol

Descripción general

Descripción

ent-16-Kaurene-3beta,15beta,18-triol is a natural product found in Suregada multiflora with data available.

Aplicaciones Científicas De Investigación

Papel en la biosíntesis de giberelinas

Los ent-kaurenes, incluyendo “ent-16-Kaurene-3beta,15beta,18-triol”, son precursores en la biosíntesis de giberelinas {svg_1} {svg_2}. Las giberelinas son hormonas vegetales que regulan el crecimiento e influyen en varios procesos de desarrollo, incluyendo el alargamiento del tallo, la germinación, la latencia, la floración, la expresión sexual, la inducción enzimática y la senescencia de las hojas y los frutos {svg_3} {svg_4}.

Respuesta al estrés abiótico en las plantas

Las investigaciones han demostrado que los genes similares a la ent-kaureno sintasa, que son responsables de la biosíntesis de los ent-kaurenes, están asociados con la respuesta al estrés abiótico en el arroz {svg_5}. Esto sugiere que “this compound” podría potencialmente desempeñar un papel en las respuestas de las plantas a los factores de estrés ambientales {svg_6}.

3. Posible papel en la regulación de la altura de las plantas La biosíntesis de ent-kaureno sirve como un paso inicial crucial en la síntesis de giberelina {svg_7}. Las mutaciones en la ent-kaureno sintasa a menudo conducen a un fenotipo enano en las plantas, que puede ser rescatado mediante la aplicación de giberelina exógena {svg_8}. Esto sugiere que “this compound” podría estar potencialmente involucrado en la regulación de la altura de las plantas {svg_9}.

Posible papel en la floración

Como los ent-kaurenes están involucrados en la biosíntesis de giberelinas, también pueden desempeñar un papel en la floración. Las giberelinas son conocidas por promover la floración en una variedad de plantas {svg_10} {svg_11}.

Posible papel en la germinación de semillas

Las giberelinas, de las cuales los ent-kaurenes son precursores, son conocidas por romper la latencia de las semillas y promover la germinación {svg_12} {svg_13}. Por lo tanto, “this compound” podría potencialmente desempeñar un papel en la germinación de semillas {svg_14} {svg_15}.

Posible papel en la defensa de las plantas

Se ha encontrado que algunos ent-kaurenes tienen propiedades antimicrobianas {svg_16}. Esto sugiere que “this compound” podría potencialmente desempeñar un papel en los mecanismos de defensa de las plantas {svg_17}.

Mecanismo De Acción

Target of Action

The primary target of ent-16-Kaurene-3beta,15beta,18-triol is the enzyme β-hexosaminidase . This enzyme plays a crucial role in the degradation of glycoproteins and glycolipids in cells.

Mode of Action

The compound This compound interacts with its target, β-hexosaminidase, by inhibiting its release . This interaction results in a significant anti-allergic activity .

Biochemical Pathways

The inhibition of β-hexosaminidase release by This compound affects the biochemical pathways involved in allergic responses

Result of Action

The result of the action of This compound is a significant reduction in allergic responses . This is due to the compound’s inhibitory effect on the release of β-hexosaminidase, an enzyme involved in allergic reactions .

Análisis Bioquímico

Biochemical Properties

ent-16-Kaurene-3beta,15beta,18-triol participates in several biochemical reactions, primarily interacting with enzymes and proteins involved in diterpenoid biosynthesis. It is known to interact with diterpene synthases, such as copalyl diphosphate synthase and kaurene synthase, which catalyze the formation of ent-kaurene from geranylgeranyl diphosphate. These interactions are crucial for the biosynthesis of gibberellins, a group of plant hormones that regulate growth and development . The compound’s hydroxyl groups facilitate hydrogen bonding with active site residues of these enzymes, stabilizing the transition states and enhancing catalytic efficiency.

Cellular Effects

This compound influences various cellular processes, including cell signaling, gene expression, and metabolism. In plant cells, it acts as a precursor for gibberellins, which modulate cell elongation, division, and differentiation. The compound also affects secondary metabolism by serving as a substrate for the synthesis of phytoalexins, which are antimicrobial compounds produced in response to pathogen attack . Additionally, this compound has been shown to impact cellular redox balance by interacting with antioxidant enzymes, thereby influencing oxidative stress responses.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific enzymes and receptors. It binds to diterpene synthases through its hydroxyl groups, forming hydrogen bonds and van der Waals interactions that stabilize the enzyme-substrate complex. This binding induces conformational changes in the enzyme, facilitating the conversion of geranylgeranyl diphosphate to ent-kaurene . Furthermore, this compound can modulate gene expression by acting as a ligand for transcription factors involved in the regulation of gibberellin biosynthesis genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound vary over time. The compound exhibits stability under standard storage conditions, but its activity can be influenced by factors such as temperature, pH, and light exposure. Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of growth regulation and stress responses .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound has been observed to promote growth and development by enhancing gibberellin biosynthesis. At high doses, it can exhibit toxic effects, including inhibition of cell division and induction of apoptosis. Threshold effects have been noted, where a specific concentration of this compound is required to elicit a biological response . Toxicological studies are essential to determine the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in the metabolic pathways of diterpenoid biosynthesis. It is synthesized from geranylgeranyl diphosphate through the action of copalyl diphosphate synthase and kaurene synthase. The compound can be further metabolized to produce gibberellins and other diterpenoid derivatives . Enzymes such as cytochrome P450 monooxygenases play a role in the hydroxylation and oxidation of this compound, affecting its metabolic flux and the levels of downstream metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation in target tissues. The distribution of this compound can influence its biological activity, as its concentration in specific cellular compartments determines its interaction with enzymes and receptors .

Subcellular Localization

The subcellular localization of this compound is critical for its function. The compound is primarily localized in the plastids, where diterpenoid biosynthesis occurs. Targeting signals and post-translational modifications direct this compound to specific compartments within the plastids, ensuring its availability for enzymatic reactions. The localization of this compound can also affect its stability and activity, as the microenvironment within different organelles can influence its interactions with biomolecules .

Propiedades

IUPAC Name |

(1R,4S,5S,6R,9S,10S,13R,15S)-5-(hydroxymethyl)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-6,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O3/c1-12-13-4-5-15-18(2)8-7-16(22)19(3,11-21)14(18)6-9-20(15,10-13)17(12)23/h13-17,21-23H,1,4-11H2,2-3H3/t13-,14+,15+,16-,17+,18-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSICAMHPRQJNMG-WWWUCTDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC34C2CCC(C3)C(=C)C4O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@]([C@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)[C@@H]4O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.